1-Benzyl-2,3-dimethylpiperidin-4-one
Overview
Description
1-Benzyl-2,3-dimethylpiperidin-4-one is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol It is a piperidinone derivative, characterized by the presence of a benzyl group and two methyl groups attached to the piperidine ring
Preparation Methods
The synthesis of 1-Benzyl-2,3-dimethylpiperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylpiperidine with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-2,3-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in the formation of alcohols.
Scientific Research Applications
1-Benzyl-2,3-dimethylpiperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. For instance, it may inhibit the activity of certain enzymes, leading to altered metabolic pathways and physiological responses .
Comparison with Similar Compounds
1-Benzyl-2,3-dimethylpiperidin-4-one can be compared with other similar compounds, such as:
1-Benzyl-3,3-dimethylpiperidin-4-one: This compound has a similar structure but differs in the position of the methyl groups on the piperidine ring.
1-Benzyl-2,2-dimethylpiperidin-4-one: Another structural isomer with different methyl group positioning.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing research in chemistry, biology, and medicine.
Properties
IUPAC Name |
1-benzyl-2,3-dimethylpiperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-12(2)15(9-8-14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVALBABJRFOQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCC1=O)CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108897-26-3 | |
Record name | 1-benzyl-2,3-dimethylpiperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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